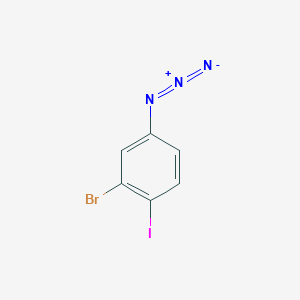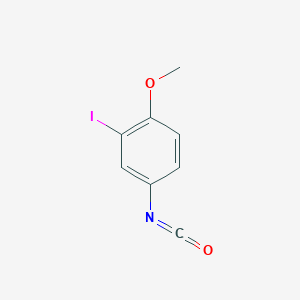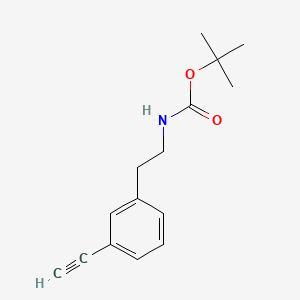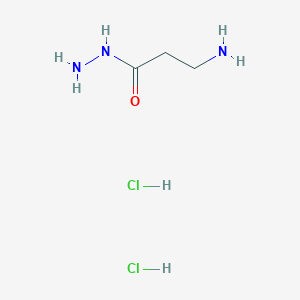![molecular formula C8H12BrCl2N3O2 B13508840 methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a heterocyclic compound that features a unique imidazo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrazine derivatives and imidazole derivatives.
Esterification: The ester group can be introduced via esterification reactions using methanol and suitable catalysts.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyrazine core.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
Substitution Products: Various substituted imidazo[1,5-a]pyrazine derivatives.
Oxidation Products: Oxidized forms of the imidazo[1,5-a]pyrazine core.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in binding to active sites of enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
- 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
- 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
Uniqueness
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H12BrCl2N3O2 |
|---|---|
Poids moléculaire |
333.01 g/mol |
Nom IUPAC |
methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H10BrN3O2.2ClH/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6;;/h10H,2-4H2,1H3;2*1H |
Clé InChI |
CKTCNZYZPLCVNK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CNCCN2C(=N1)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)

![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)


![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)







